molecular formula C10H14O3 B1441487 4-Hydroxy-6-pentylpyran-2-one CAS No. 81017-02-9

4-Hydroxy-6-pentylpyran-2-one

Cat. No. B1441487
CAS RN: 81017-02-9
M. Wt: 182.22 g/mol
InChI Key: YIXLDRQOKWESBI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-pentylpyran-2-one is a pyranone that is 2H-pyran-2-one in which the hydrogens at positions 4 and 6 are substituted by hydroxy and pentyl groups respectively . It has a molecular formula of C10H14O3 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-pentylpyran-2-one consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 182.216 Da and the monoisotopic mass is 182.094299 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-pentylpyran-2-one include a melting point of 53-54 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Antifungal Applications in Agriculture

4-Hydroxy-6-pentylpyran-2-one: has shown potential as an antifungal agent against Peronophythora litchii , which causes litchi downy blight disease . This compound’s ability to interfere with the TOR pathway in the pathogen suggests its use in developing management strategies for controlling this agricultural disease .

Pharmacology: Metabolite Role

In pharmacology, 4-Hydroxy-6-pentylpyran-2-one is recognized as a metabolite, which implies its role in metabolic processes within organisms . Its classification as a 2-pyranone and polyketide indicates a broad spectrum of biological activities, potentially including therapeutic effects .

Food Industry: Flavor and Fragrance Agent

This compound is used in the food industry as a flavor and fragrance agent, providing a creamy type flavor and tonka type odor . Its application enhances the sensory attributes of food products.

Cosmetic Industry: Biocosmetics Ingredient

In the cosmetic industry, there’s a growing trend towards using natural ingredients like 4-Hydroxy-6-pentylpyran-2-one in biocosmetics. Its natural origin and potential bioactivity make it a suitable candidate for skin, hair, and oral care products .

Environmental Science: Biomass Valorization

4-Hydroxy-6-pentylpyran-2-one: is of interest as a biorenewable molecule for sustainable transition from biomass feedstock to valuable chemical products. It’s involved in green chemistry approaches for the synthesis of environmentally friendly materials .

Chemical Synthesis: Building Block

This compound serves as a polyfunctional molecule with several electrophilic and nucleophilic centers, making it an attractive building block in organic synthesis. It’s used to prepare biologically important pyran derivatives .

Synthesis of Natural Products

The biosynthetic paths of pyrones like 4-Hydroxy-6-pentylpyran-2-one are used for constructing both natural and unnatural polysubstituted pyrones, highlighting its significance in the synthesis of natural products .

Green Chemistry: Sustainable Chemical Production

In the context of green chemistry, 4-Hydroxy-6-pentylpyran-2-one is part of novel and sustainable routes for the production of compounds like δ-lactam, which were previously derived from non-renewable fossil raw materials .

Safety And Hazards

The safety information for 4-Hydroxy-6-pentylpyran-2-one includes several hazard statements: H315, H319, H335, H412 . Precautionary measures include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-6-pentylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXLDRQOKWESBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715796
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-pentylpyran-2-one

CAS RN

81017-02-9
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6-pentyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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